molecular formula C18H38N2 B14650660 (E)-Bis(3-ethyl-2,4-dimethylpentan-3-yl)diazene CAS No. 53733-08-7

(E)-Bis(3-ethyl-2,4-dimethylpentan-3-yl)diazene

Cat. No.: B14650660
CAS No.: 53733-08-7
M. Wt: 282.5 g/mol
InChI Key: GLRHYELRIKMXHO-UHFFFAOYSA-N
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Description

(E)-Bis(3-ethyl-2,4-dimethylpentan-3-yl)diazene is an organic compound belonging to the class of diazenes, characterized by the presence of a nitrogen-nitrogen double bond. This compound is notable for its unique structural features, which include two 3-ethyl-2,4-dimethylpentan-3-yl groups attached to the diazene moiety. The (E)-configuration indicates that the substituents on the nitrogen atoms are on opposite sides of the double bond, contributing to the compound’s distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Bis(3-ethyl-2,4-dimethylpentan-3-yl)diazene typically involves the following steps:

    Formation of the Diazonium Salt: The starting material, 3-ethyl-2,4-dimethylpentan-3-amine, is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with another molecule of 3-ethyl-2,4-dimethylpentan-3-amine under basic conditions to form the diazene compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient and scalable production. The reaction conditions are optimized to maintain high yields and purity, often involving temperature control, solvent selection, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: (E)-Bis(3-ethyl-2,4-dimethylpentan-3-yl)diazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the diazene bond can yield the corresponding amines.

    Substitution: The compound can participate in substitution reactions, where one of the alkyl groups is replaced by another substituent.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted diazenes with different alkyl or acyl groups.

Scientific Research Applications

(E)-Bis(3-ethyl-2,4-dimethylpentan-3-yl)diazene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (E)-Bis(3-ethyl-2,4-dimethylpentan-3-yl)diazene involves its interaction with molecular targets such as enzymes or receptors. The compound’s diazene moiety can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

(E)-Bis(3-ethyl-2,4-dimethylpentan-3-yl)diazene can be compared with other diazene compounds, such as:

    Azobenzene: A well-known diazene with two phenyl groups, used in molecular switches and photoresponsive materials.

    Dimethylazene: A simpler diazene with two methyl groups, used in organic synthesis.

Uniqueness: The unique structural features of this compound, such as the presence of bulky alkyl groups and the (E)-configuration, contribute to its distinct chemical and physical properties. These features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

53733-08-7

Molecular Formula

C18H38N2

Molecular Weight

282.5 g/mol

IUPAC Name

bis(3-ethyl-2,4-dimethylpentan-3-yl)diazene

InChI

InChI=1S/C18H38N2/c1-11-17(13(3)4,14(5)6)19-20-18(12-2,15(7)8)16(9)10/h13-16H,11-12H2,1-10H3

InChI Key

GLRHYELRIKMXHO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)(C(C)C)N=NC(CC)(C(C)C)C(C)C

Origin of Product

United States

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